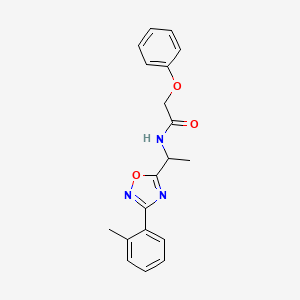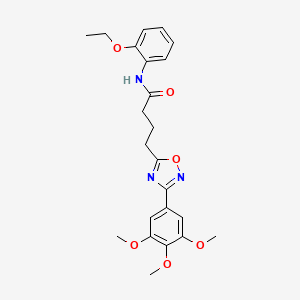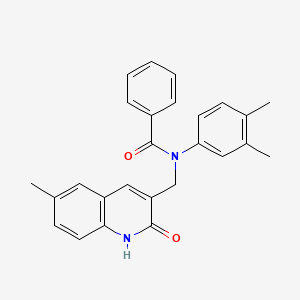
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. HQNO is a derivative of isoniazid, an anti-tuberculosis drug, and is structurally similar to quinolone antibiotics.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively for its potential biomedical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide exerts its antimicrobial and anticancer effects through a mechanism that involves the inhibition of bacterial and cancer cell respiration. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide inhibits the activity of NADH dehydrogenase, an enzyme that plays a critical role in the electron transport chain, leading to the depletion of ATP and the production of reactive oxygen species. The resulting oxidative stress leads to cell death in both bacteria and cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to possess anti-inflammatory and neuroprotective effects. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the activity of the electron transport chain in dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and its ability to induce oxidative stress in cancer cells. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of new antimicrobial agents based on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. Another area of interest is the further investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide's anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide warrant further investigation, particularly in the context of Parkinson's disease. Finally, the development of new methods for the synthesis and purification of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide could lead to the development of more potent and effective compounds.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide can be synthesized using a multi-step process that involves the reaction of isoniazid with 2-hydroxy-3-quinolinecarboxaldehyde and p-tolylmethylamine. The resulting compound is N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, which can be purified using various methods, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-8-20(9-7-16)26(23(28)17-10-12-24-13-11-17)15-19-14-18-4-2-3-5-21(18)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWJMGZYTYBRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)











